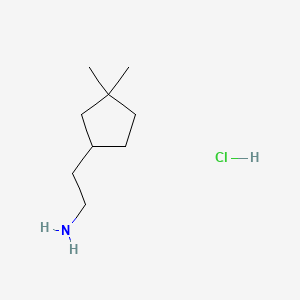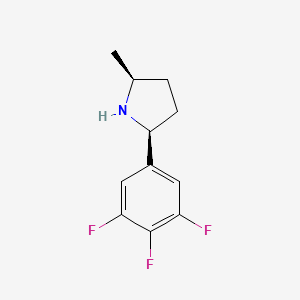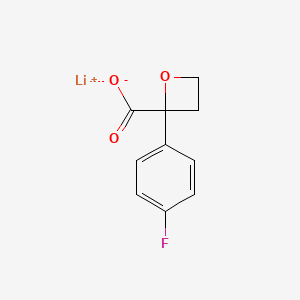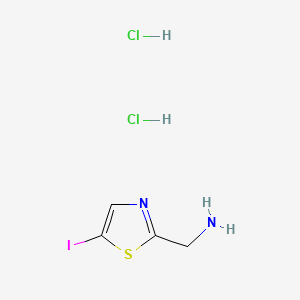![molecular formula C20H26N4O4 B13480970 5-[(2-Amino-3,4-dimethyl-pentyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13480970.png)
5-[(2-Amino-3,4-dimethyl-pentyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2-amino-3,4-dimethylpentyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives. This compound is characterized by its unique structure, which includes an isoindole core, a piperidinyl group, and an amino-substituted alkyl chain. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-amino-3,4-dimethylpentyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the isoindole core, the introduction of the piperidinyl group, and the attachment of the amino-substituted alkyl chain. Common reagents used in these reactions include various amines, acids, and coupling agents. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques. The goal is to achieve efficient and cost-effective production while maintaining the quality and consistency of the compound.
化学反応の分析
Types of Reactions
5-[(2-amino-3,4-dimethylpentyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of products.
科学的研究の応用
5-[(2-amino-3,4-dimethylpentyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with various biomolecules. It may serve as a probe to investigate biological processes and pathways.
Medicine: The compound is being explored for its potential therapeutic properties. It may have applications in drug discovery and development, particularly in targeting specific diseases or conditions.
Industry: In industrial applications, the compound can be used in the development of new materials, catalysts, and other chemical products.
作用機序
The mechanism of action of 5-[(2-amino-3,4-dimethylpentyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved in its mechanism of action are still under investigation, but they may include signaling pathways, metabolic pathways, and other cellular processes.
類似化合物との比較
Similar Compounds
Similar compounds to 5-[(2-amino-3,4-dimethylpentyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione include other isoindole derivatives and piperidinyl compounds. Examples include:
- 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
- 2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione
Uniqueness
What sets 5-[(2-amino-3,4-dimethylpentyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione apart is its specific combination of functional groups and structural features. This unique arrangement allows it to exhibit distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C20H26N4O4 |
|---|---|
分子量 |
386.4 g/mol |
IUPAC名 |
5-[(2-amino-3,4-dimethylpentyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C20H26N4O4/c1-10(2)11(3)15(21)9-22-12-4-5-13-14(8-12)20(28)24(19(13)27)16-6-7-17(25)23-18(16)26/h4-5,8,10-11,15-16,22H,6-7,9,21H2,1-3H3,(H,23,25,26) |
InChIキー |
IQTCIYXXJWHUNU-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C)C(CNC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![lithium(1+) 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13480943.png)


![rac-(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octane](/img/structure/B13480959.png)
![rac-[(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonyl fluoride](/img/structure/B13480961.png)


![{2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate](/img/structure/B13480967.png)
![rac-tert-butyl (1R,4R,5S)-4-chloro-3-oxo-3lambda4-thia-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13480972.png)

